molecular formula C17H16FNO2 B2752943 1-(4-fluorophenyl)-N-(4-methoxyphenyl)cyclopropanecarboxamide CAS No. 1091462-13-3

1-(4-fluorophenyl)-N-(4-methoxyphenyl)cyclopropanecarboxamide

Cat. No. B2752943
CAS RN: 1091462-13-3
M. Wt: 285.318
InChI Key: CIPIVKVHYSAXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-(4-methoxyphenyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'FLY' and belongs to the family of cyclopropane carboxamide derivatives. FLY is a potent and selective agonist for the serotonin 5-HT2A receptor, which is a subtype of the serotonin receptor family. The 5-HT2A receptor is involved in various physiological and pathological processes, including mood regulation, perception, and cognition.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to "1-(4-fluorophenyl)-N-(4-methoxyphenyl)cyclopropanecarboxamide" involves multi-step nucleophilic substitution reactions and ester hydrolysis, aiming for high yield production. For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved with a total yield of 48.8%, confirmed by 1H NMR and MS spectrum analysis (Zhou et al., 2021).

Potential Pharmacological Applications

Research into compounds with a core structure similar to "this compound" has shown promise in various pharmacological applications. For instance, derivatives have been evaluated for their anticancer activity, demonstrating significant inhibitory activity against some cancer cell lines. This highlights their potential as leads for the development of new anticancer drugs (Lu et al., 2021).

Material Science and Electrochemical Applications

In material science, polyamides containing bis(diphenylamino)-fluorene units showed outstanding thermal stability and exhibited reversible electrochromic characteristics. These materials could be used in various electrochemical applications due to their excellent solubility in organic solvents and high fluorescence quantum yield, suggesting potential use in sensing, imaging, and electronic devices (Sun et al., 2016).

Exploration of Molecular Structures

The study of molecular structures and crystallography of related compounds provides insights into their chemical behavior and potential interactions in biological systems. For example, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was determined, showing significant inhibitory activity against cancer cell lines, which is crucial for drug design and development (Lu et al., 2021).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-21-15-8-6-14(7-9-15)19-16(20)17(10-11-17)12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPIVKVHYSAXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.